1-(3-Isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-methylbutan-1-amine
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Overview
Description
1-(3-Isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-methylbutan-1-amine is a complex organic compound that belongs to the class of imidazo[4,5-b]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
The synthesis of 1-(3-Isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-methylbutan-1-amine typically involves multi-step organic reactions. One common synthetic route includes the nitration of 2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-one to form its 5-nitro derivative, followed by alkylation with dimethyl sulfate, diethyl sulfate, or benzyl (dimethyl)phenylammonium chloride . Industrial production methods often involve the use of high-pressure reactors and specialized catalysts to optimize yield and purity .
Chemical Reactions Analysis
1-(3-Isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-methylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
1-(3-Isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-methylbutan-1-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-methylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival . This compound also modulates the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through phosphorylation processes .
Comparison with Similar Compounds
1-(3-Isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-methylbutan-1-amine can be compared with other imidazo[4,5-b]pyridine derivatives, such as:
1-(1-(1H-imidazole-1-carbonyl)piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one: Known for its use in migraine treatment.
3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine: An effective AKT kinase inhibitor.
6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole: Exhibits potent anti-tubercular activity.
These compounds share a similar core structure but differ in their functional groups and biological activities, highlighting the unique properties of this compound.
Properties
Molecular Formula |
C14H22N4 |
---|---|
Molecular Weight |
246.35 g/mol |
IUPAC Name |
3-methyl-1-(3-propan-2-ylimidazo[4,5-b]pyridin-2-yl)butan-1-amine |
InChI |
InChI=1S/C14H22N4/c1-9(2)8-11(15)13-17-12-6-5-7-16-14(12)18(13)10(3)4/h5-7,9-11H,8,15H2,1-4H3 |
InChI Key |
GXQMHRNDTKYVMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C1=NC2=C(N1C(C)C)N=CC=C2)N |
Origin of Product |
United States |
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